N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II), although metal-free routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve optimizing reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction rates and reduce the generation of waste .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can bind to various biological targets, influencing their activity. This can result in a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide include other isoxazole derivatives such as sulfamethoxazole, muscimol, and ibotenic acid. These compounds share the isoxazole ring structure but differ in their functional groups and biological activities .
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)10-19(23)21-12-16-11-18(25-22-16)14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBTZBAIQNMUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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